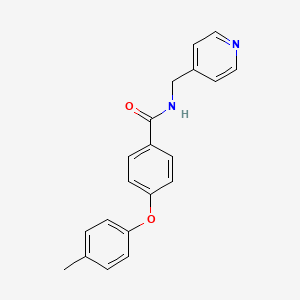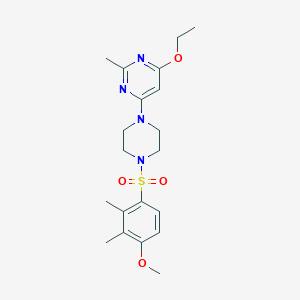
4-Ethoxy-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Compounds : Research has been conducted on synthesizing novel heterocyclic compounds that exhibit anti-inflammatory and analgesic activities. These compounds are designed by incorporating different functional groups into their structure, aiming to enhance their biological efficacy (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020) source.
Antimicrobial Activities : The development of new compounds with potential antimicrobial activities is a significant area of research. Compounds with a piperazine moiety have been synthesized and screened for their antimicrobial effects against various microorganisms, indicating the importance of structural modifications in enhancing biological activities (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010) source.
Vasodilation Properties : The synthesis of pyrimidine and triazine 3-oxide sulfates has been explored for their potential as vasodilators. These compounds act by direct vasodilation, showcasing the application of chemical modifications in producing therapeutically relevant effects (J. Mccall, J. W. Aiken, C. Chidester, D. Ducharme, M. G. Wendling, 1983) source.
Antiproliferative Activity : The synthesis of new compounds with potential antiproliferative activity against human cancer cell lines has been investigated. This research highlights the importance of structural diversity in discovering compounds with potential cancer therapeutic applications (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012) source.
Enzyme Inhibition : Studies on the synthesis and carbonic anhydrase inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties indicate the role of such compounds in exploring new therapeutic agents. These compounds have shown inhibition against various isoforms of carbonic anhydrase, an enzyme involved in numerous physiological and pathological processes (C. Congiu, V. Onnis, A. Deplano, G. Balboni, M. Ceruso, C. Supuran, 2015) source.
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Future Directions
This involves predicting or suggesting the future studies or applications that can be done based on the known properties of the compound.
Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines while handling chemicals.
properties
IUPAC Name |
4-ethoxy-6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-6-28-20-13-19(21-16(4)22-20)23-9-11-24(12-10-23)29(25,26)18-8-7-17(27-5)14(2)15(18)3/h7-8,13H,6,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYACPQUDWHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-6-(4-((4-methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)
![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
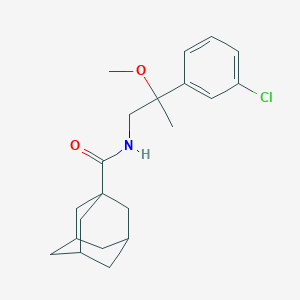
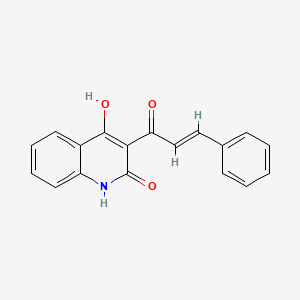
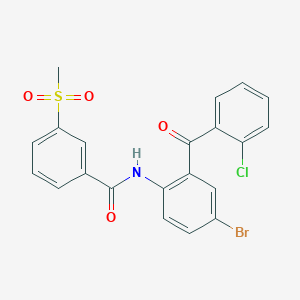
![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)

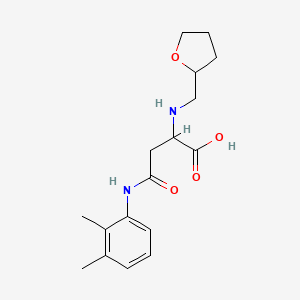
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2469793.png)
